2-(Tert-butoxycarbonylamino)pyrazolo[1,5-a]pyridine-3-carboxylic acid
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Overview
Description
2-(Tert-butoxycarbonylamino)pyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-butoxycarbonylamino)pyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Tert-butoxycarbonyl (Boc) Group: The Boc group is introduced to protect the amino group. This is usually done using tert-butyl chloroformate in the presence of a base like triethylamine.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols, respectively.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms with amine or alcohol groups.
Substitution: Substituted derivatives with various functional groups replacing
Properties
Molecular Formula |
C13H15N3O4 |
---|---|
Molecular Weight |
277.28 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazolo[1,5-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H15N3O4/c1-13(2,3)20-12(19)14-10-9(11(17)18)8-6-4-5-7-16(8)15-10/h4-7H,1-3H3,(H,17,18)(H,14,15,19) |
InChI Key |
LJEIWHDSAVOTJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NN2C=CC=CC2=C1C(=O)O |
Origin of Product |
United States |
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